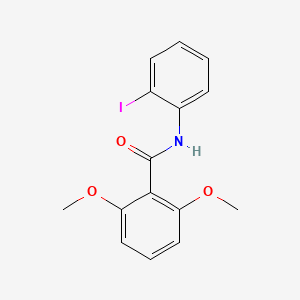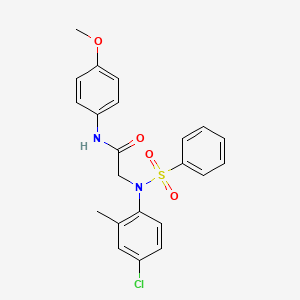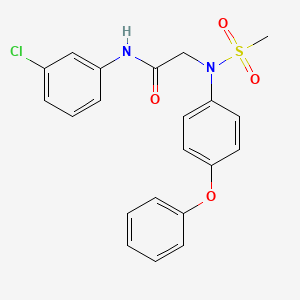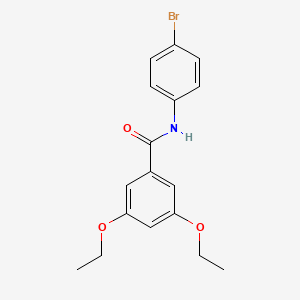
N-(2-iodophenyl)-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-iodophenyl)-2,6-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the phenyl ring and two methoxy groups attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-2,6-dimethoxybenzamide typically involves the reaction of 2-iodoaniline with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-iodophenyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzamide group can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or quinones.
Reduction Reactions: Products include amines or other reduced forms of the benzamide group.
Applications De Recherche Scientifique
Chemistry: N-(2-iodophenyl)-2,6-dimethoxybenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: In biological research, this compound is used to study the interactions of iodine-containing molecules with biological systems. It can also be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create analogs with enhanced pharmacological properties, such as improved bioavailability and target specificity.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in various applications, such as electronics and photonics.
Mécanisme D'action
The mechanism of action of N-(2-iodophenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
- N-(2-iodophenyl)-4-methoxybenzamide
- N-(2-iodophenyl)-3,5-dimethoxybenzamide
- N-(2-iodophenyl)-2,4-dimethoxybenzamide
Comparison: N-(2-iodophenyl)-2,6-dimethoxybenzamide is unique due to the specific positioning of the methoxy groups at the 2 and 6 positions on the benzamide ring. This configuration can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility, stability, and metabolic profile. The presence of the iodine atom also contributes to its distinct characteristics, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(2-iodophenyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c1-19-12-8-5-9-13(20-2)14(12)15(18)17-11-7-4-3-6-10(11)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVSYOQINXDTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-2-methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B6053363.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053366.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B6053368.png)
![1-(cyclohexylmethyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6053374.png)
![Methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate](/img/structure/B6053382.png)
![[3-(2,3-Dimethoxyphenyl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B6053386.png)


![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6053412.png)

![6-methyl-4-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)thio]furo[3,4-c]pyridin-3(1H)-one](/img/structure/B6053432.png)
![ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6053440.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6053460.png)
![11-methyl-4-(2-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6053464.png)
